molecular formula C26H29FN2O5 B5356637 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5356637
M. Wt: 468.5 g/mol
InChI Key: WYISUSLNFNLYIW-ZNTNEXAZSA-N
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Description

5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, a methoxy-methylbenzoyl group, and a morpholinyl-propyl group

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve a substitution reaction using a fluorinated benzene derivative.

    Addition of the hydroxy group: This can be done through an oxidation reaction.

    Attachment of the methoxy-methylbenzoyl group: This step may involve an esterification or acylation reaction.

    Incorporation of the morpholinyl-propyl group: This can be achieved through a nucleophilic substitution reaction.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic catalysts for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and pathways.

    Materials Science: Its unique structure may make it useful in the development of new materials with specific properties.

    Chemical Synthesis: It can serve as a building block or intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of signaling cascades, binding to active sites, or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar compounds to 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one include other pyrrol-2-one derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity, stability, and solubility. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Similar compounds include:

  • 5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-methylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

These comparisons highlight the importance of specific functional groups in determining the properties and applications of these compounds.

Properties

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O5/c1-17-16-20(33-2)8-9-21(17)24(30)22-23(18-4-6-19(27)7-5-18)29(26(32)25(22)31)11-3-10-28-12-14-34-15-13-28/h4-9,16,23,30H,3,10-15H2,1-2H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYISUSLNFNLYIW-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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